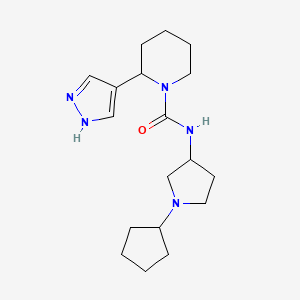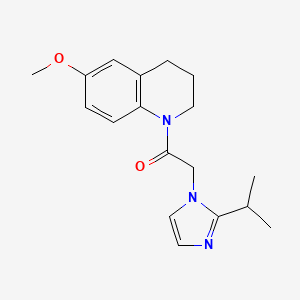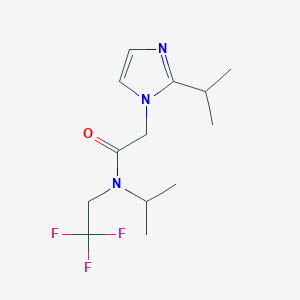![molecular formula C12H8F4N2O2S B7643490 3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves the inhibition of specific enzymes. In the case of carbonic anhydrase IX, this compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This results in the inhibition of the growth and proliferation of cancer cells. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound is cytotoxic to certain cancer cell lines, while in vivo studies have shown that it can inhibit tumor growth in animal models. Additionally, this compound has been shown to have antibacterial activity against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide in lab experiments include its potency as an enzyme inhibitor and its potential applications in cancer treatment and antibiotic development. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For research on 3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide include the development of new cancer treatments and antibiotics based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Other potential applications for this compound include its use as a diagnostic tool for certain types of cancer and its potential use in the treatment of other diseases, such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction between 3-fluorobenzenesulfonyl chloride and 4-(trifluoromethyl)pyridine-2-amine in the presence of a base. Another method involves the reaction between 3-fluorobenzenesulfonyl chloride and 4-(trifluoromethyl)pyridine-2-thiol in the presence of a base. Both methods result in the formation of the desired compound with high yields.
Applications De Recherche Scientifique
3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in certain types of cancer cells. This makes it a potential candidate for cancer treatment. Additionally, this compound has been shown to have antimicrobial activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O2S/c13-9-2-1-3-10(7-9)21(19,20)18-11-6-8(4-5-17-11)12(14,15)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFUYMYGJJVFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Imidazol-1-ylpropylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7643413.png)
![2,5,6-Trimethyl-4-[4-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B7643417.png)


![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)


![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)

![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)